2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide
Overview
Description
2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide is a copolymer composed of N-isopropylacrylamide and methacrylic acid. This compound is known for its unique temperature and pH-responsive properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide is typically synthesized through radical polymerization. The process involves the polymerization of N-isopropylacrylamide and methacrylic acid in the presence of a radical initiator . The reaction conditions, such as temperature and pH, can be adjusted to control the copolymer’s properties .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization reactors. The process is optimized to ensure consistent quality and yield of the copolymer .
Chemical Reactions Analysis
Types of Reactions
2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized under specific conditions, leading to changes in its physical properties.
Reduction: Reduction reactions can modify the copolymer’s structure and functionality.
Substitution: Substitution reactions can introduce new functional groups into the copolymer, enhancing its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid groups, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide exerts its effects is primarily based on its temperature and pH-responsive properties. The copolymer undergoes a reversible phase transition in response to changes in temperature and pH, which can be exploited for controlled release and other applications . The molecular targets and pathways involved include hydrophobic interactions, hydrogen bonding, and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
Poly(N-isopropylacrylamide): Known for its temperature-responsive properties but lacks pH responsiveness.
Poly(methacrylic acid): Exhibits pH-responsive behavior but does not respond to temperature changes.
Uniqueness
2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide is unique because it combines the temperature-responsive properties of N-isopropylacrylamide with the pH-responsive properties of methacrylic acid. This dual responsiveness makes it a versatile material for various applications .
Properties
IUPAC Name |
2-methylprop-2-enoic acid;N-propan-2-ylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C4H6O2/c1-4-6(8)7-5(2)3;1-3(2)4(5)6/h4-5H,1H2,2-3H3,(H,7,8);1H2,2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJOTKHBFYMJST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C=C.CC(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
151954-97-1 | |
Record name | 2-Propenoic acid, 2-methyl-, polymer with N-(1-methylethyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151954-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80164917 | |
Record name | Poly(N-isopropylacrylamide-co-methacrylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151954-97-1 | |
Record name | Poly(N-isopropylacrylamide-co-methacrylic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80164917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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